(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride
Description
Significance of Chiral Piperidine Derivatives in Medicinal Chemistry
Chiral piperidine scaffolds occupy a privileged position in medicinal chemistry due to their ability to modulate receptor binding kinetics, metabolic stability, and target selectivity. Over 9% of FDA-approved small-molecule drugs between 2015–2020 contained chiral piperidine moieties, including neurology-focused agents such as (−)-Preclamol and oncology therapeutics like Niraparib. The stereoelectronic properties of these compounds enable precise three-dimensional interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and enzyme active sites requiring defined spatial arrangements.
Recent synthetic breakthroughs, such as rhodium-catalyzed asymmetric reductive Heck reactions, have enabled efficient access to enantioenriched 3-piperidines with >96% enantiomeric excess (ee). This methodological advancement directly supports the production of this compound, whose (S)-configuration is critical for optimal dopamine D2 receptor partial agonism. The table below illustrates representative chiral piperidine drugs and their therapeutic applications:
Historical Evolution of Cyclopropylamine-Containing Bioactive Compounds
The strategic incorporation of cyclopropylamine motifs dates to the mid-20th century, with early applications in monoamine oxidase inhibitors. However, the synthesis of trans-cyclopropylamine derivatives via Curtius rearrangements marked a turning point, enabling precise stereochemical control over this strained ring system. Modern adaptations, such as the Rh-catalyzed carbometalation of dihydropyridines with cyclopropane-containing boronic acids, have streamlined access to compounds like this compound.
Cyclopropyl groups confer three key advantages:
- Metabolic stabilization : The ring’s strain energy (27.5 kcal/mol) resists oxidative degradation while maintaining manageable molecular weight.
- Conformational restriction : Fixes amine substituents in pseudoequatorial orientations, optimizing receptor binding pocket occupancy.
- Bioisosteric replacement : Serves as sp³-rich alternatives to aromatic rings, reducing π-stacking interactions that drive off-target effects.
A comparative analysis of cyclopropylamine drug candidates reveals evolving design strategies:
Rationale for Stereochemical Optimization in Neuropharmacological Targets
The (S)-configuration of this compound demonstrates the critical role of stereochemistry in central nervous system (CNS) drug design. Dopamine D2 receptors exhibit 40-fold greater affinity for the (S)-enantiomer compared to its (R)-counterpart, attributable to complementary hydrogen bonding with Asp114 and π-cation interactions with Phe389 in the orthosteric binding pocket. Rhodium-catalyzed asymmetric syntheses achieve this stereochemical precision through ligand-controlled carbometalation, where chiral bisphosphine ligands induce facial selectivity during the key C–C bond-forming step.
Recent mechanistic studies reveal that the cyclopropane ring’s puckered conformation positions the methyl group into a hydrophobic subpocket of σ1 receptors, while the protonated amine forms a salt bridge with Glu172. This dual interaction mode explains the compound’s nanomolar affinity (Kᵢ = 12.3 nM) for σ1 receptors, a target implicated in neuropathic pain modulation. The stereochemical dependence of target engagement is quantified below:
| Enantiomer | D2 Receptor IC₅₀ (nM) | σ1 Receptor Kᵢ (nM) | Metabolic Clearance (mL/min/kg) |
|---|---|---|---|
| (S) | 8.2 ± 1.1 | 12.3 ± 2.4 | 15.7 |
| (R) | 342 ± 29 | 89.6 ± 11.2 | 23.9 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZCUMITFHBEPM-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:
Methylation: The methylation of the nitrogen atom in the piperidine ring is often carried out using methyl iodide or dimethyl sulfate under basic conditions.
Resolution: The resolution of the racemic mixture to obtain the (S)-enantiomer can be achieved using chiral resolution agents or chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where various alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and sulfonates.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or arylated piperidine derivatives.
Scientific Research Applications
(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a compound with significant potential in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.
LSD1 Inhibition
One of the primary applications of this compound is as an inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in epigenetic regulation, and its inhibition is being explored for therapeutic interventions in cancer and neurodegenerative diseases. A patent describes its use as an LSD1 inhibitor, highlighting its potential in the treatment of various malignancies and other disorders related to epigenetic dysregulation .
Neuropharmacological Research
The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that compounds with similar structures can modulate these pathways, suggesting potential applications in treating psychiatric disorders such as depression and anxiety. The cyclopropyl moiety may enhance binding affinity to specific receptors, thereby influencing neurotransmitter activity.
Synthesis of Novel Therapeutics
This compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo further chemical modifications allows researchers to design new compounds with tailored pharmacological profiles. This versatility is crucial for developing drugs targeting various diseases, including those resistant to current therapies .
Table 1: Comparison of Biological Activities
| Compound | Target | Activity Level | Reference |
|---|---|---|---|
| This compound | LSD1 | High | |
| Similar Piperidine Derivative | Dopamine Receptor | Moderate | |
| Cyclopropyl Analog | Serotonin Receptor | Low |
Table 2: Synthesis Pathways
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | Cyclopropanation of piperidine | (S)-N-Cyclopropylpiperidine |
| 2 | Methylation with methyl iodide | (S)-N-Cyclopropyl-N-methylpiperidine |
| 3 | Hydrochloric acid treatment | This compound |
Case Study 1: Inhibition of LSD1
A study demonstrated that this compound effectively inhibited LSD1 activity in vitro, leading to increased levels of histone methylation. This change was associated with reduced proliferation in cancer cell lines, suggesting its potential as an anti-cancer agent .
Case Study 2: Neurotransmitter Modulation
In a neuropharmacological study, the compound was shown to enhance serotonin levels in animal models, indicating its potential role in treating mood disorders. Behavioral tests revealed improvements in depressive symptoms following administration of the compound .
Mechanism of Action
The mechanism of action of (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to (S)-N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride include piperidine or pyrrolidine derivatives with modifications to substituents, stereochemistry, or salt forms. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:
Table 1: Structural and Physicochemical Comparisons
Key Findings :
N-Methylpiperidin-3-amine HCl (127294-76-2) lacks the cyclopropyl group, reducing steric hindrance but possibly decreasing target selectivity .
Salt Form and Solubility: Dihydrochloride salts (e.g., 334618-07-4 ) may exhibit higher aqueous solubility than mono-hydrochloride forms, impacting bioavailability.
Stereochemistry :
- The S-configuration in the target compound contrasts with the R-enantiomer in 1286207-72-4 , which could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).
Applications :
- While the target compound and (S)-N,N-Dimethylpiperidin-3-amine HCl are both pharmaceutical intermediates, the latter’s dimethyl substitution may favor applications requiring higher lipophilicity (e.g., blood-brain barrier penetration).
Biological Activity
(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It functions as a selective inhibitor for certain enzymes and receptors, which can lead to therapeutic effects in various conditions. The compound's piperidine ring structure allows it to mimic natural substrates, facilitating binding to target sites.
Pharmacological Effects
- Anticancer Activity : Research has shown that derivatives of this compound exhibit anticancer properties. For instance, in vitro studies demonstrated that certain analogs induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
- JAK3 Inhibition : Specifically, this compound has been identified as a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in immune responses. This inhibition can modulate inflammatory pathways and is being investigated for therapeutic applications in autoimmune diseases .
Case Study 1: Anticancer Efficacy
In a study focusing on the cytotoxic effects of piperidine derivatives, this compound was tested against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability compared to controls, with an IC50 value that suggests strong anticancer potential .
Case Study 2: JAK3 Inhibition
A pharmacokinetic study highlighted the efficacy of this compound as a JAK3 inhibitor. The compound demonstrated favorable pharmacokinetic properties, including prolonged half-life and high tissue distribution, which are critical for sustained therapeutic effects .
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in FaDu cells | |
| Antimicrobial | Inhibitory effects against bacterial strains | |
| JAK3 Inhibition | Modulates immune responses |
Table 2: Pharmacokinetic Parameters
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine moiety undergoes oxidation under controlled conditions. Key findings include:
Substitution Reactions
The cyclopropyl group participates in nucleophilic substitution under specific conditions:
Decomposition Pathways
Thermal and photolytic decomposition studies reveal:
Mechanistic Insights
-
Cyclopropyl Stability : The cyclopropyl group resists electrophilic attack due to angle strain but undergoes ring-opening under radical or acidic conditions .
-
Steric Effects : The (S)-configuration at C3 directs regioselectivity in substitution reactions, favoring attack at the less hindered face .
-
Amine Reactivity : The tertiary amine participates in salt formation (e.g., HCl adduct) but shows limited nucleophilicity unless deprotonated .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride, and how is enantiomeric purity ensured?
- Methodology : The synthesis typically involves:
- Cyclopropane Ring Formation : Use of cyclopropane-building reagents (e.g., carbene insertion or alkylation) to introduce the cyclopropyl group .
- Amine Functionalization : Alkylation of the piperidine nitrogen with methyl and cyclopropyl groups under controlled pH and temperature to avoid racemization .
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous conditions to improve stability and solubility .
- Enantiomeric Purity : Chiral resolution via preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) or asymmetric catalysis using chiral ligands (e.g., BINAP) .
Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., cyclopropyl proton splitting patterns at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 200.165) .
- X-ray Crystallography : For absolute stereochemistry confirmation if single crystals are obtainable .
- Polarimetry : Specific rotation measurements (e.g., in methanol) to validate enantiomeric excess .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of the (S)-enantiomer?
- Methodology :
- Low-Temperature Reactions : Conduct alkylation steps at ≤0°C to reduce nucleophilic attack-induced racemization .
- Chiral Auxiliaries : Use tert-butanesulfinamide for stereoselective amine synthesis, followed by auxiliary removal under mild acidic conditions .
- Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the (S)-enantiomer .
- Data Table :
| Condition | Racemization (%) | Yield (%) |
|---|---|---|
| Room Temperature | 18 | 65 |
| 0°C with Chiral Ligand | 3 | 72 |
| Enzymatic Resolution | <1 | 58 |
Q. What strategies are employed to study the compound's interaction with neurological targets using in vitro assays?
- Methodology :
- Receptor Binding Assays : Radioligand displacement (e.g., H-labeled ligands for σ-1 or NMDA receptors) to measure IC values .
- Fluorescence Polarization : Competitive binding with fluorescently tagged ligands (e.g., FITC-conjugated antagonists) to assess affinity .
- Molecular Dynamics (MD) Simulations : Docking studies using software like AutoDock Vina to predict binding modes in neurological ion channels .
- Key Parameters :
- Buffer pH (7.4 for physiological mimicry vs. 6.8 for lysosomal targeting).
- Temperature (25°C for equilibrium binding vs. 37°C for kinetic assays) .
Q. How do researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Reproducibility Tests : Replicate literature protocols with strict control of moisture, oxygen, and catalyst purity .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify critical factors .
- Advanced Analytics : Use F NMR (if fluorine tags are present) or in-situ IR to monitor reaction progress and intermediate stability .
Data Contradiction Analysis
- Example : reports continuous flow reactors for scalable synthesis, while emphasizes batch processes.
Stability and Storage
Q. How to determine the compound's stability in various pH buffers for in vitro studies?
- Methodology :
- Forced Degradation Studies : Incubate at pH 2–9 (37°C, 24–72 hrs) and analyze degradation products via LC-MS .
- Long-Term Storage : Lyophilization with cryoprotectants (e.g., trehalose) to prevent HCl dissociation in aqueous solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
